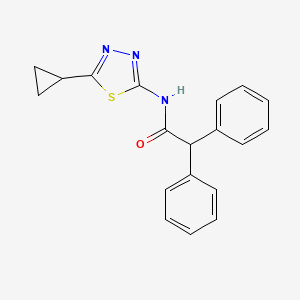
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide, commonly known as CTAP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a thiadiazole derivative that has been synthesized and extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of CTAP involves its binding to the kappa opioid receptor, which is a G protein-coupled receptor. CTAP acts as a competitive antagonist of the kappa opioid receptor, blocking the binding of endogenous ligands such as dynorphin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of pain, stress, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to have a variety of biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the central nervous system, CTAP has been shown to produce analgesic and anti-stress effects by blocking the kappa opioid receptor. In the immune system, CTAP has been shown to modulate the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In cancer cells, CTAP has been shown to induce apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation.
实验室实验的优点和局限性
CTAP has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, its well-characterized mechanism of action, and its availability in high purity and high yield. However, CTAP also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using CTAP.
未来方向
There are several future directions for research on CTAP, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanism of action. CTAP has the potential to be a valuable tool in the study of pain, stress, addiction, inflammation, and cancer, and further research on this compound is warranted.
合成方法
CTAP can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,2-diphenylacetic acid to form an amide. The amide is then reacted with thionyl chloride to form a chlorosulfonamide intermediate, which is further reacted with thiourea to form the desired product, CTAP. The synthesis method has been optimized to yield high purity and high yield of CTAP.
科学研究应用
CTAP has been extensively studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has been used to study the role of the kappa opioid receptor in various animal models of addiction and stress.
In immunology, CTAP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CTAP has been used to study the role of cytokines in various autoimmune diseases and inflammatory disorders.
In cancer research, CTAP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAP has been used to study the potential therapeutic applications of thiadiazole derivatives in cancer treatment.
属性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-17(20-19-22-21-18(24-19)15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONHWNAWJPRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
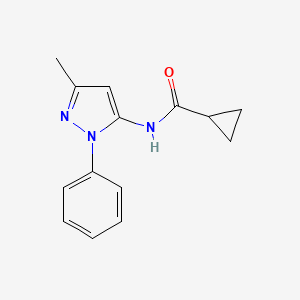
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
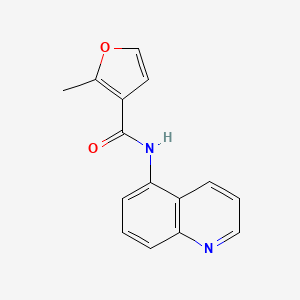
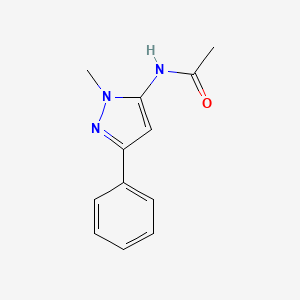

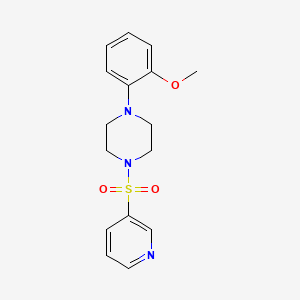

![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)

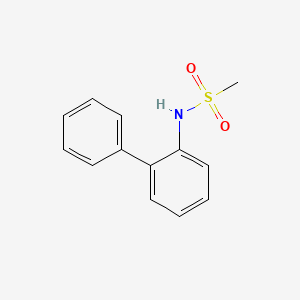
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)